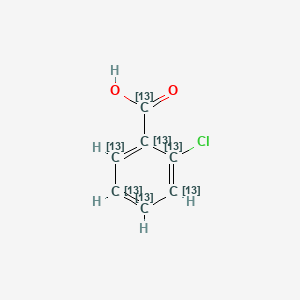
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a chlorinated derivative of benzoic acid, where the benzene ring is labeled with carbon-13 isotopes. This compound is of interest in various fields of scientific research due to its unique isotopic labeling and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the chlorination of 1,2,3,4,5,6-13C6-labeled benzene followed by carboxylation. The reaction conditions often require the use of a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carboxylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated benzoquinones.
Reduction: Reduction reactions can convert the compound to chlorinated cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Chlorinated benzoquinones.
Reduction: Chlorinated cyclohexane derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of labeled intermediates for the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with molecular targets through its chlorinated and carboxylated functional groups. The compound can participate in various biochemical pathways, influencing enzyme activity and metabolic processes. The isotopic labeling allows for precise tracking of its metabolic fate and interactions within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
6-chlorobenzoic acid: Similar structure but without isotopic labeling.
1,2,3,4,5,6-13C6-benzene: Labeled benzene without chlorination.
Chlorinated benzoic acids: Various derivatives with different positions of chlorine substitution.
Uniqueness
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its combination of isotopic labeling and chlorination, making it a valuable tool for detailed studies in chemistry and biology. The presence of carbon-13 isotopes enhances its utility in NMR spectroscopy and metabolic tracing, providing insights that are not possible with non-labeled compounds.
Propiedades
Fórmula molecular |
C7H5ClO2 |
|---|---|
Peso molecular |
163.51 g/mol |
Nombre IUPAC |
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
Clave InChI |
IKCLCGXPQILATA-BNUYUSEDSA-N |
SMILES isomérico |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)[13C](=O)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


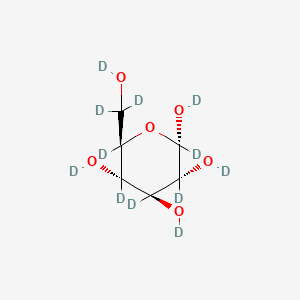
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
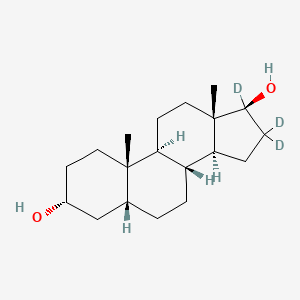
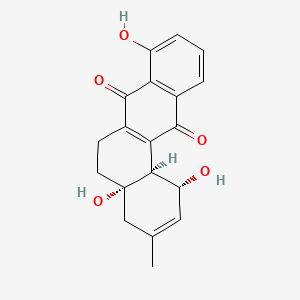


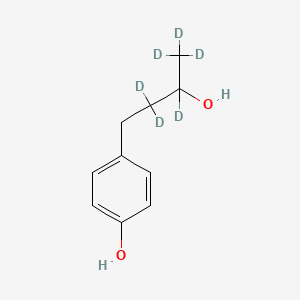

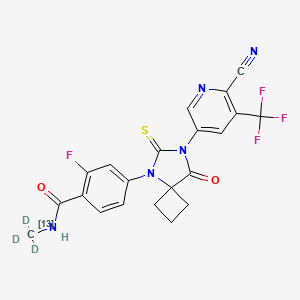
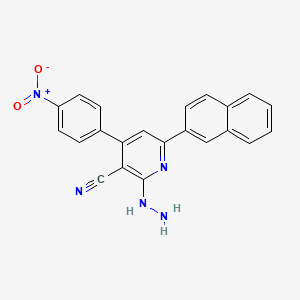
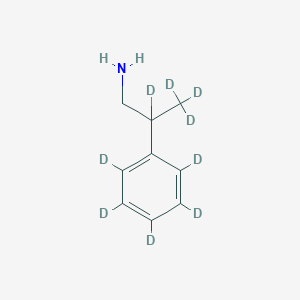
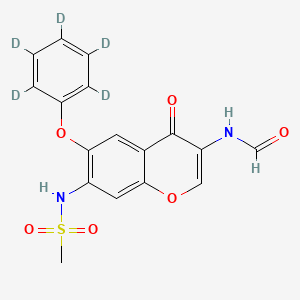
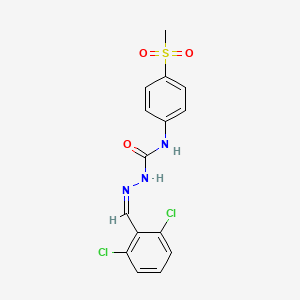
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
